N-((5-(furan-2-yl)pyridin-3-yl)methyl)picolinamide
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Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)picolinamide is a heterocyclic compound that features a furan ring, a pyridine ring, and a picolinamide moiety
Mechanism of Action
Target of Action
The primary target of N-((5-(furan-2-yl)pyridin-3-yl)methyl)picolinamide is Cytochrome P450 2A6 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs in the body.
Mode of Action
It is known to interact with its target, cytochrome p450 2a6 . The interaction between the compound and its target may result in changes in the metabolic activity of the enzyme, potentially affecting the metabolism of other substances in the body.
Biochemical Pathways
Given the role of cytochrome p450 2a6, it can be inferred that the compound may influence the metabolic pathways involving this enzyme .
Result of Action
Given its interaction with cytochrome p450 2a6, it can be inferred that the compound may influence the metabolic activity of this enzyme, potentially affecting the metabolism of other substances in the body .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is speculated that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)picolinamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine ring: This step often involves the use of pyridine derivatives and coupling reactions such as Suzuki-Miyaura coupling.
Attachment of the picolinamide moiety: This final step can be accomplished through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
N-((5-(furan-2-yl)pyridin-3-yl)methyl)picolinamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe to study biological processes involving furan and pyridine derivatives.
Industry: It can be used in the production of advanced materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-METHYL (5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE: This compound shares the furan and pyridine rings but differs in the functional groups attached.
N,N-DIMETHYL (5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE: Similar structure but with different substituents on the nitrogen atom.
Uniqueness
N-((5-(furan-2-yl)pyridin-3-yl)methyl)picolinamide is unique due to the presence of the picolinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(14-4-1-2-6-18-14)19-10-12-8-13(11-17-9-12)15-5-3-7-21-15/h1-9,11H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTCYBBPADWCOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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